![molecular formula C19H22ClN5O B2624058 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine CAS No. 886896-05-5](/img/structure/B2624058.png)
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine” is a chemical compound that has been studied for various applications . It is a complex molecule that includes an aryl-substituted piperazine ring, a varying alkyl chain linker, and a terminal aryl amide . The nature of substituents on the phenyl ring tethered to the piperazine seems to exert a fundamental influence on the allosteric enhancer activity .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The compounds in this series included an aryl-substituted piperazine ring, a varying alkyl chain linker, and a terminal aryl amide . The compounds were synthesized and evaluated in vitro for binding in CHO cells transfected with human D2, D3, or D4 receptor cDNAs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The nature of substituents on the phenyl ring tethered to the piperazine seems to exert a fundamental influence on the allosteric enhancer activity .Wissenschaftliche Forschungsanwendungen
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Furthermore, it has been reported to possess anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. In addition, it has been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. Furthermore, it has been shown to modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine in lab experiments is its diverse biological activities, which makes it a potential candidate for the treatment of various diseases. In addition, its synthetic method is relatively simple and reproducible, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine. One of the directions is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to explore its potential as a modulator of epigenetic mechanisms, which play a crucial role in the regulation of gene expression. Furthermore, it may be interesting to investigate its potential as a drug delivery system, as it has been reported to possess good solubility and stability properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its diverse biological activities, simple synthetic method, and potential as a drug delivery system make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with pyridazine. This method has been reported in several research papers and has been found to be efficient and reproducible.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-6-2-1-5-15(16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-4-10-23/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLPWGNFYZNKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B2623979.png)
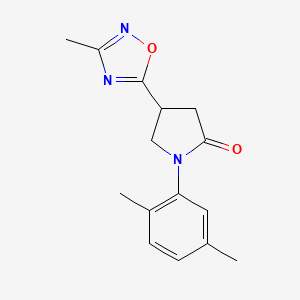
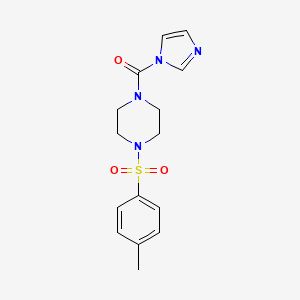
![3A,4,5,6,7,7a-hexahydrobenzo[d]thiazol-2-amine](/img/structure/B2623982.png)
![N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide](/img/structure/B2623985.png)

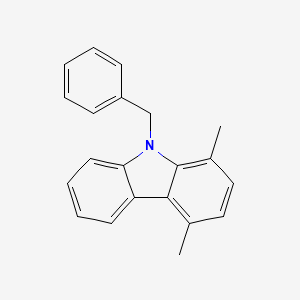
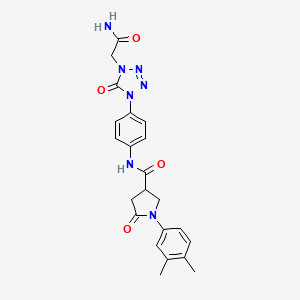
![N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2623991.png)
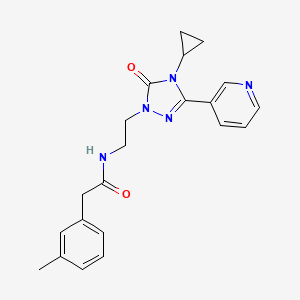
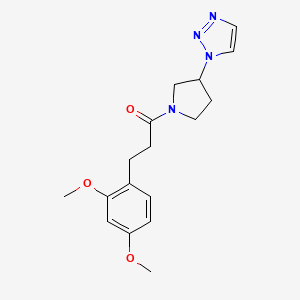
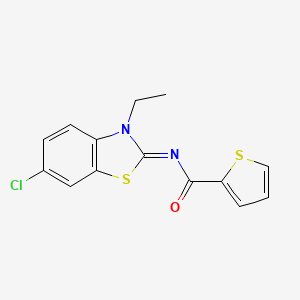
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2623998.png)